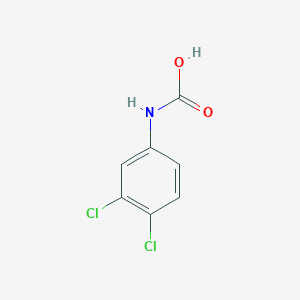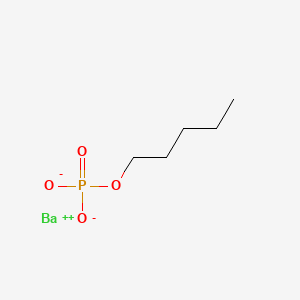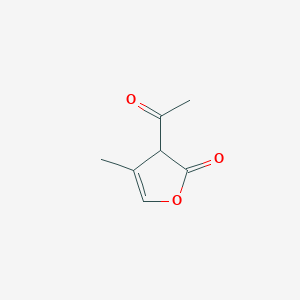![molecular formula C55H59N5O20 B13833161 [(3S,4R,5S,6R)-5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[(2S,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B13833161.png)
[(3S,4R,5S,6R)-5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[(2S,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coumermycin A1 is an aminocoumarin antibiotic known for its potent antibacterial and anticancer properties. It primarily targets the ATPase site of the DNA gyrase GyrB subunit, inhibiting bacterial DNA replication . This compound is produced by the bacterium Streptomyces rishiriensis and has a complex molecular structure with the formula C55H59N5O20 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of Coumermycin A1 involves several gene products required for the assembly of its central pyrrole moiety. The minimal set of genes necessary for this biosynthesis includes couR1, couR2a, couR2b, couR3, and couR4 . These genes are grouped together within the coumermycin A1 biosynthetic gene cluster and are sufficient to direct the biosynthesis of the central pyrrole moiety .
Industrial Production Methods: Industrial production of Coumermycin A1 typically involves the fermentation of Streptomyces rishiriensis under controlled conditions. The fermentation process is optimized to maximize the yield of the antibiotic, followed by extraction and purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Coumermycin A1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Coumermycin A1.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Coumermycin A1 has a wide range of scientific research applications:
Mechanism of Action
Coumermycin A1 exerts its effects by inhibiting the ATPase activity of the DNA gyrase GyrB subunit. This inhibition prevents the supercoiling of bacterial DNA, thereby blocking DNA replication and transcription . The compound also activates the JAK2 signaling pathway, which plays a role in various cellular processes .
Comparison with Similar Compounds
Novobiocin: Another aminocoumarin antibiotic that inhibits the GyrB subunit of DNA gyrase.
Clorobiocin: Similar to Coumermycin A1, it targets the GyrB subunit and has potent antibacterial properties.
Uniqueness: Coumermycin A1 is unique due to its dual pyrrole moieties and its ability to inhibit both bacterial DNA gyrase and heat shock protein 90. This dual inhibition makes it a valuable compound for studying bacterial cell division and developing new therapeutic agents .
Properties
Molecular Formula |
C55H59N5O20 |
|---|---|
Molecular Weight |
1110.1 g/mol |
IUPAC Name |
[(3S,4R,5S,6R)-5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[(2S,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C55H59N5O20/c1-21-12-16-29(57-21)48(67)77-42-38(63)52(79-54(6,7)44(42)71-10)73-31-18-14-26-36(61)34(50(69)75-40(26)24(31)4)59-46(65)28-20-56-33(23(28)3)47(66)60-35-37(62)27-15-19-32(25(5)41(27)76-51(35)70)74-53-39(64)43(45(72-11)55(8,9)80-53)78-49(68)30-17-13-22(2)58-30/h12-20,38-39,42-45,52-53,56-58,61-64H,1-11H3,(H,59,65)(H,60,66)/t38-,39+,42+,43-,44-,45+,52+,53-/m0/s1 |
InChI Key |
WTIJXIZOODAMJT-QKXITESVSA-N |
Isomeric SMILES |
CC1=CC=C(N1)C(=O)O[C@@H]2[C@@H]([C@@H](OC([C@H]2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)O[C@@H]8[C@@H]([C@@H]([C@H](C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)O)O)C)O |
Canonical SMILES |
CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)OC8C(C(C(C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833156.png)
